Ethyl 3-hydroxy-2-methyldec-8-enoate
Description
Ethyl 3-hydroxy-2-methyldec-8-enoate is a branched-chain ethyl ester characterized by a 10-carbon backbone (decanoate) with a hydroxyl group at position 3, a methyl substituent at position 2, and a double bond at position 6. While direct studies on this compound are scarce in the provided evidence, its functional groups (ester, hydroxyl, methyl, and alkene) suggest applications in organic synthesis, fragrance formulation, or bioactive agent development, akin to related esters documented in the literature .
Properties
CAS No. |
263769-04-6 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-methyldec-8-enoate |
InChI |
InChI=1S/C13H24O3/c1-4-6-7-8-9-10-12(14)11(3)13(15)16-5-2/h4,6,11-12,14H,5,7-10H2,1-3H3 |
InChI Key |
JSSCACSDAKFMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(CCCCC=CC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2-methyldec-8-enoate can be synthesized through various methods. One common approach involves the esterification of 3-hydroxy-2-methyldec-8-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2-methyldec-8-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: 3-oxo-2-methyldec-8-enoic acid.
Reduction: 3-hydroxy-2-methyldec-8-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-2-methyldec-8-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2-methyldec-8-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 3-hydroxy-2-methyldec-8-enoate with analogous esters, focusing on structural features, molecular properties, and inferred bioactivity.
Structural and Functional Group Analysis

*Calculated molecular weight based on formula.
Key Observations:
- Chain Length and Unsaturation: this compound’s shorter chain (C10 vs. C12/C16) and unsaturation (C8 alkene) may enhance volatility compared to saturated analogs like ethyl palmitate . The alkene could also increase reactivity in hydrogenation or oxidation reactions.
- For example, hydroxylated esters like ethyl 3-hydroxydodecanoate may exhibit higher hydrophilicity than non-hydroxylated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
